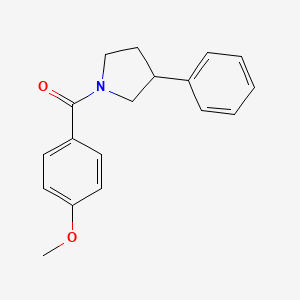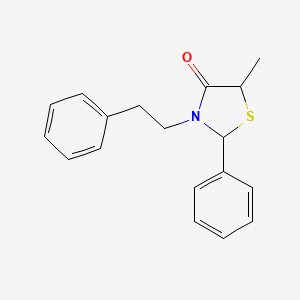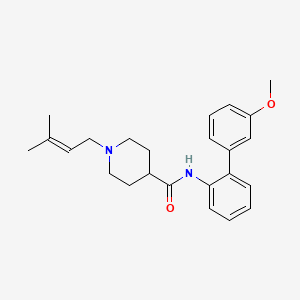![molecular formula C20H32N2O4S2 B4942825 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane](/img/structure/B4942825.png)
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane, also known as DBD, is a synthetic compound that has shown potential in various scientific research applications. DBD is a diazepane derivative that contains two sulfone groups and a phenyl ring. The compound is synthesized using a multi-step process that involves the reaction of 4,6-dimethyl-1,3-phenylenediamine with sulfuric acid and chlorosulfonic acid. The resulting product is then reacted with sodium hydride and 1,2-dibromoethane to yield DBD.
Wirkmechanismus
The mechanism of action of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane has also been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane in lab experiments is its potential as a therapeutic agent for cancer and inflammation. The compound has shown promising results in various preclinical studies. However, one of the limitations of using 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane. One direction is to further investigate the mechanism of action of the compound. Another direction is to optimize the synthesis method to improve the yield and solubility of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane. Additionally, future studies could focus on the development of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane derivatives with improved pharmacological properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane as a therapeutic agent for cancer and inflammation.
Synthesemethoden
The synthesis of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane involves a multi-step process that requires careful handling of the reactants. The first step involves the reaction of 4,6-dimethyl-1,3-phenylenediamine with sulfuric acid and chlorosulfonic acid. This reaction yields a sulfonic acid derivative of the diamine. The second step involves the reaction of the sulfonic acid derivative with sodium hydride and 1,2-dibromoethane. This reaction yields 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane as the final product.
Wissenschaftliche Forschungsanwendungen
1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane has shown potential in various scientific research applications. One of the main applications of 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane is in the field of medicinal chemistry. 1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane has been shown to have antitumor activity in various cancer cell lines. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Eigenschaften
IUPAC Name |
1-[5-(azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S2/c1-17-15-18(2)20(28(25,26)22-13-9-5-6-10-14-22)16-19(17)27(23,24)21-11-7-3-4-8-12-21/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGPYJSAOJXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCCC2)S(=O)(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4942755.png)
![5-{[(3-methylphenyl)amino]methylene}-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4942774.png)

![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4942785.png)
![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4942788.png)
![methyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942793.png)


![3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4942824.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4942832.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B4942841.png)
![N,N-diethyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4942842.png)